molecular formula C8H8FNO2 B567948 Methyl 6-(fluoromethyl)picolinate CAS No. 1209248-98-5

Methyl 6-(fluoromethyl)picolinate

Cat. No. B567948
M. Wt: 169.155
InChI Key: LZYNMRGFPSHLQW-UHFFFAOYSA-N
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Description

“Methyl 6-(fluoromethyl)picolinate” is a chemical compound with the CAS Number: 1209248-98-5 . Its molecular weight is 169.16 and its IUPAC name is methyl 6-(fluoromethyl)-2-pyridinecarboxylate . It is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 6-(fluoromethyl)picolinate” is 1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 6-(fluoromethyl)picolinate” is a liquid at room temperature .

Scientific Research Applications

Fluorination and Arylation

  • A study by Lee & Chi (1999) discusses a two-step method for preparing (fluoromethyl)pyridyl-substituted amines, involving fluoride ion displacement and arylation of the amine by chloropicoline. This method is efficient for preparing various aryl-substituted amine compounds labeled with fluorine-18 (Lee & Chi, 1999).

Complex Formation with Metal Cations

  • Anderegg (1960) studied the complexes of anions of picolinic acid and its derivatives, including 6-methyl-picolinic acid, with 15 metal cations, offering insights into complex formation and metal interaction (Anderegg, 1960).

Mitsunobu Reaction and Hydrolysis

  • Sammakia & Jacobs (1999) researched the use of picolinic acid and 6-methyl picolinic acid in the Mitsunobu reaction. The resulting esters from this reaction can be cleaved under neutral conditions using copper acetate in methanol (Sammakia & Jacobs, 1999).

Catalytic Systems and CO2 Activation

  • Zhang et al. (2021) reported that a borane-trimethylamine complex, including 6-amino-2-picoline, can act as an efficient reducing agent for methylation and formylation of amines with CO2. This showcases its potential in catalytic systems and CO2 activation (Zhang, Zhang, & Gao, 2021).

Crystal Structures and Hydrogen Bonding

  • A study by Pevec et al. (2011) on fluorotitanates with methyl-substituted pyridines, including 6-methylpicolinate, focused on crystal structures and hydrogen bonding, highlighting the structural aspects of these compounds (Pevec, Tekavec, & Demšar, 2011).

Fluorination of Methyl Pyridines

  • Plevey, Rendell, & Tatlow (1982) explored the fluorination of methyl pyridines, including the generation of various polyfluoro-4-picolines, providing insight into fluorination processes (Plevey, Rendell, & Tatlow, 1982).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 6-(fluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYNMRGFPSHLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(fluoromethyl)picolinate

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